

# Independent Verification of Nestoron's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Nestoron |           |
| Cat. No.:            | B1681719 | Get Quote |

This guide provides an objective comparison of **Nestoron** (segesterone acetate) with alternative hormonal therapies for contraceptive purposes in both females and males. The information is intended for researchers, scientists, and drug development professionals, offering a summary of clinical trial data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

## Female Contraception: Nestoron (Segesterone Acetate) vs. Alternatives

**Nestoron**, a potent progestin, is the active component in a reusable contraceptive vaginal system, Annovera, which also contains ethinyl estradiol.[1][2] Its primary mechanism of action is the suppression of ovulation.[2] For comparison, this guide includes data on two other widely used progestins in long-acting contraceptives: etonogestrel and levonorgestrel.

### Comparative Efficacy and Safety of Female Contraceptives

The following table summarizes the contraceptive efficacy and key safety findings from clinical trials of vaginal rings containing segesterone acetate and etonogestrel, as well as the levonorgestrel-releasing intrauterine system.



| Feature                                 | Segesterone<br>Acetate/Ethinyl<br>Estradiol Vaginal<br>Ring (Annovera)               | Etonogestrel/Ethin<br>yl Estradiol Vaginal<br>Ring (NuvaRing)                      | Levonorgestrel-<br>Releasing<br>Intrauterine System<br>(Mirena/Liletta)                                                                   |
|-----------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Dosage                                  | Average of 0.15 mg<br>segesterone acetate<br>and 0.013 mg ethinyl<br>estradiol daily | Releases 120 mcg of<br>etonogestrel and 15<br>mcg of ethinyl<br>estradiol daily[3] | Initially releases 20<br>mcg/day of<br>levonorgestrel,<br>decreasing over time                                                            |
| Method of Use                           | Reusable for up to 13 cycles (1 year); 21 days in, 7 days out                        | Single-use monthly;<br>21 days in, 7 days out                                      | Inserted by a<br>healthcare provider;<br>effective for up to 5-10<br>years[4]                                                             |
| Pearl Index (Typical<br>Use)            | 2.98 (95% CI 2.13–<br>4.06) pregnancies per<br>100 woman-years[1]                    | 0.65 - 1.18 pregnancies per 100 woman-years (from various studies)[5][6]           | 5-year life-table<br>pregnancy rate of<br>0.92%[4]                                                                                        |
| Common Adverse<br>Events                | Headache, nausea, vomiting, vaginitis[6]                                             | Headache, vaginitis,<br>nausea, leukorrhea,<br>weight gain[7]                      | Amenorrhea, irregular bleeding, ovarian cysts, headache[4][8]                                                                             |
| Venous<br>Thromboembolism<br>(VTE) Risk | Estimated rate of 24 cases per 10,000 woman-years (postmarketing study required)[2]  | Similar risk to<br>combined oral<br>contraceptives[7]                              | Generally considered to have a lower systemic hormonal effect and potentially lower VTE risk compared to combined hormonal contraceptives |

### **Experimental Protocols: Female Contraceptive Clinical Trials**

Segesterone Acetate/Ethinyl Estradiol Vaginal System (Annovera) Phase 3 Trials:

• Study Design: Two open-label, single-arm, multicenter, one-year (13-cycle) trials.



- Participants: Healthy, sexually active women aged 18-40 with normal menstrual cycles.
   Women with a BMI > 29 kg/m<sup>2</sup> were excluded in a later phase of the study.
- Intervention: Participants used the segesterone acetate/ethinyl estradiol vaginal system for 13 cycles, following a 21-days-in, 7-days-out regimen.
- Primary Outcome: The primary efficacy endpoint was the Pearl Index, calculated as the number of on-treatment pregnancies per 100 woman-years of exposure.
- Data Collection: Participants recorded daily use of the vaginal system, bleeding patterns, and any adverse events. Follow-up visits were conducted at regular intervals.

Etonogestrel/Ethinyl Estradiol Vaginal Ring (NuvaRing) Clinical Trials:

- Study Design: Various open-label and comparative clinical trials were conducted. For instance, one large study was an open-label, multicenter trial.
- Participants: Healthy women seeking contraception, typically aged 18-40.
- Intervention: Participants used the etonogestrel/ethinyl estradiol vaginal ring for multiple cycles, with a 21-day insertion period followed by a 7-day ring-free interval.
- Primary Outcome: Contraceptive efficacy was primarily assessed by the Pearl Index.
- Data Collection: Data on pregnancies, cycle control, compliance, and adverse events were collected throughout the studies.

# Male Contraception: Nestoron (Segesterone Acetate) in Combination Therapy

**Nestoron** is being investigated as a key component in a male contraceptive gel, combined with testosterone. The progestin component, segesterone acetate, suppresses sperm production, while the testosterone component helps to maintain normal libido and other androgen-dependent functions.[9]





### **Comparative Efficacy of Experimental Male Hormonal Contraceptives**

The development of male hormonal contraceptives is ongoing, with several promising candidates. The following table provides a comparison of the Nestoron/testosterone gel with other investigational hormonal methods.

| Feature                           | Segesterone<br>Acetate<br>(Nestoron)/Testost<br>erone Gel                                          | Dimethandrolone<br>Undecanoate<br>(DMAU)                                           | 11β-Methyl-<br>Nortestosterone<br>Dodecylcarbonate<br>(11β-MNTDC)                  |
|-----------------------------------|----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Administration                    | Daily transdermal gel<br>application to the<br>shoulders[9]                                        | Daily oral pill[10]                                                                | Daily oral pill[10]                                                                |
| Mechanism                         | Progestin-induced suppression of spermatogenesis with testosterone replacement[9]                  | Progestogenic and androgenic activity to suppress testosterone and sperm count[10] | Progestogenic and androgenic activity to suppress testosterone and sperm count[10] |
| Sperm Suppression                 | Median time to < 1 million sperm/mL was less than 8 weeks; 86% of men achieved this by 15 weeks[9] | Effective in lowering testosterone levels below the normal range[10]               | Effective in lowering testosterone levels below the normal range[10]               |
| Key Findings from<br>Early Trials | Appears to be effective and safe in early trials[9]                                                | Well-tolerated with acceptable side effects in Phase 1 trials[10]                  | Well-tolerated with acceptable side effects in Phase 1 trials[10]                  |
| Reported Side Effects             | Not detailed in the provided search results                                                        | Not detailed in the provided search results                                        | Not detailed in the provided search results                                        |



## Experimental Protocol: Nestoron/Testosterone Gel for Male Contraception (Phase 2b Study)

- Study Design: An ongoing multicenter, open-label, single-arm study.
- Participants: Healthy men with normal sperm counts (>15 million/mL).
- Intervention: Daily application of a transdermal gel containing 8 mg of segesterone acetate and 74 mg of testosterone to the shoulders.
- Phases of the Study:
  - Suppression Phase: Participants use the gel until their sperm count falls below 1 million/mL in two consecutive tests.
  - Efficacy Phase: Couples rely on the gel for contraception for a 2-year period.
  - Recovery Phase: Participants stop using the gel, and the return of normal sperm production is monitored.
- Primary Outcome: The primary outcome of the efficacy phase is the pregnancy rate. The primary outcome of the suppression phase is the time to achieve a sperm concentration of less than 1 million/mL.
- Data Collection: Regular monitoring of sperm concentration, hormone levels, and any adverse events.

### **Signaling Pathways**

The therapeutic effects of **Nestoron** and its alternatives are mediated through complex signaling pathways involving nuclear hormone receptors.

### **Progesterone Receptor Signaling Pathway**

**Nestoron**, as a progestin, primarily acts as an agonist for the progesterone receptor (PR). The binding of a progestin to the PR initiates a cascade of events that ultimately leads to the regulation of gene expression, which in the context of contraception, results in the inhibition of ovulation.





Click to download full resolution via product page

Caption: Progesterone receptor signaling pathway initiated by progestin binding.

## Androgen Receptor Signaling in Spermatogenesis Suppression

In male contraception, the combination of a progestin and testosterone acts on the hypothalamic-pituitary-gonadal axis to suppress spermatogenesis. The progestin component is primarily responsible for inhibiting the release of gonadotropins, while the exogenous testosterone maintains other physiological functions by acting on the androgen receptor (AR).





Click to download full resolution via product page

Caption: Hormonal regulation of spermatogenesis for male contraception.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Contraceptive vaginal ring containing segesterone acetate and ethinyl estradiol: long-acting, patient-controlled, procedure-free, reversible prescription birth control PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. va.gov [va.gov]
- 3. droracle.ai [droracle.ai]
- 4. Five-Year Contraceptive Efficacy and Safety of a Levonorgestrel 52-mg Intrauterine System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combined contraceptive vaginal ring (NuvaRing): evaluation of the clinical and pharmacological evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in contraception: vaginal contraceptive rings PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. medscape.com [medscape.com]
- 10. Male contraceptive pills that suppress testosterone, lower sperm count? New study shows promising results | Health [hindustantimes.com]
- To cite this document: BenchChem. [Independent Verification of Nestoron's Therapeutic Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681719#independent-verification-of-nestoron-s-therapeutic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com